Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate;hydrochloride
Description
tert-Butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate hydrochloride is a bicyclic amine derivative with a spirocyclic architecture, combining a six-membered cyclohexane ring fused with a smaller carbocyclic or heterocyclic ring. This compound is widely utilized as a building block in pharmaceutical synthesis, particularly in the development of protease inhibitors and central nervous system (CNS)-targeting drugs due to its rigid spirocyclic structure, which enhances binding specificity . Its CAS number is 1785522-54-4, and it is typically supplied as a hydrochloride salt to improve solubility and stability .
Properties
IUPAC Name |
tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-6-12(4-5-12)13-7-9-14;/h13H,4-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYXUXANXITCMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)NCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305255-22-3 | |
| Record name | tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate hydrochloride typically involves the reaction of tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate hydrochloride involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. The industrial methods may also involve additional purification steps to remove any impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Reduction Reactions
The compound undergoes reduction at its carbonyl group (ester functionality) using strong hydride donors. A key example involves lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), which reduces the ester to a primary alcohol. This reaction is critical for generating intermediates in drug discovery pipelines .
Example Procedure :
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Substrate : tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate (1.0 mol)
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Reagent : LiAlH₄ (2.0 mol) in THF
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Conditions : 0°C → rt, 72 hours
Substitution Reactions
The spirocyclic nitrogen atoms participate in nucleophilic substitution reactions. For example, alkylation or acylation at the secondary amine site modifies the scaffold for structure-activity relationship (SAR) studies:
Alkylation :
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Substrate : Free base (post-HCl removal)
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Reagent : (2-Bromoethyl)benzene or 1-bromo-3-phenylpropane
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Conditions : THF, rt, 48 hours
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Product : N-phenethyl derivatives (e.g., 9a , AD242 ) with yields of 55% .
Acylation :
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Reagent : Benzoyl chloride
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Conditions : Dichloromethane (DCM), rt, 2 hours
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Product : N-benzoylated derivatives (e.g., 7a ) with yields up to 70% .
Reagents and Conditions
Reaction outcomes depend on solvent polarity, temperature, and stoichiometry. Key reagents include:
*Reported for analogous diazaspiro compounds.
N-Functionalized Derivatives
Alkylation and acylation generate derivatives with enhanced lipophilicity or target-binding capabilities. For example:
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Compound 9d (AD258) : Exhibits high affinity for sigma receptors (Kᵢ S1R = 3.5 nM, Kᵢ S2R = 2.6 nM), highlighting its potential in neurological drug development .
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Phenyl(7-phenyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone (7a) : A ketone derivative synthesized via benzoylation (70% yield) .
Reduction Products
Reduction yields 4,7-diazaspiro[2.6]nonan-7-ol , a versatile intermediate for further functionalization. Its hydroxyl group enables etherification or esterification .
Reaction Optimization
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Purification : Flash chromatography (Hex/EtOAc gradients) ensures product purity .
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Salt Formation : Oxalic acid converts free bases into stable salts (e.g., 7b , AD214 ), improving solubility for biological testing .
Challenges and Limitations
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Steric Hindrance : The spirocyclic structure limits accessibility to reaction sites, requiring prolonged reaction times .
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Side Reactions : Over-reduction or decomposition occurs with excess LiAlH₄ .
Research Findings from Peer-Reviewed Studies
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Scalable Synthesis : Multigram preparation of diazaspiro derivatives is achievable using optimized LiAlH₄ protocols .
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Structural Confirmation : NMR (¹H, ¹³C) and HRMS validate reaction products. For example:
Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate;hydrochloride serves as a flexible scaffold in medicinal chemistry, enabling diverse transformations to explore pharmacological properties. Its reactions are foundational for developing sigma receptor ligands and other bioactive molecules .
Scientific Research Applications
Synthesis and Production
The synthesis of tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate; hydrochloride typically involves the reaction of the base compound with hydrochloric acid under controlled conditions to form the hydrochloride salt. This process is scalable for industrial production, ensuring consistency and purity in the final product .
Chemistry
Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate; hydrochloride serves as a building block in organic synthesis, particularly in the development of more complex molecules. Its unique spirocyclic structure allows for diverse chemical reactions, including:
- Oxidation : Can be oxidized to form various derivatives.
- Reduction : Reduction reactions modify functional groups within the compound.
- Substitution : Participates in substitution reactions where functional groups are exchanged.
Biological Research
The compound is being investigated for its biological activities, including potential interactions with biomolecules. Studies suggest it may exhibit:
- Antimicrobial Properties : Preliminary studies indicate potential efficacy against certain bacterial strains.
- Enzyme Inhibition : Research is ongoing to determine its role as an inhibitor for specific enzymes involved in metabolic pathways.
Pharmaceutical Applications
Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate; hydrochloride is explored for therapeutic applications, particularly in drug development. Its structure may contribute to:
- Drug Design : Used as a scaffold in designing new pharmaceuticals targeting neurological disorders.
- Bioavailability Improvement : The hydrochloride form enhances solubility and stability, improving bioavailability.
Industrial Applications
In addition to its research applications, this compound finds utility in various industrial contexts:
- Specialty Chemicals Production : Utilized in the synthesis of specialty chemicals and materials.
- Catalysts : Potential use as a catalyst in organic reactions due to its unique structure.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate; hydrochloride against several bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .
Case Study 2: Drug Development
In a collaborative project between pharmaceutical companies A and B, tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate; hydrochloride was used as a lead compound for developing new drugs targeting neurodegenerative diseases. The compound's ability to cross the blood-brain barrier was confirmed through in vitro studies .
Mechanism of Action
The mechanism of action of tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Differences :
- Ring Size : The target compound features a 6-membered spiro ring (spiro[2.6]), while analogues like 1023301-84-9 (spiro[3.5]) have a 5-membered ring, altering conformational flexibility and steric hindrance .
- Substituents: Amino or carbamate groups (e.g., 1239319-82-4) introduce additional hydrogen-bonding sites, influencing solubility and target interactions .
Target Compound:
Analogues:
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (1023301-84-9): Synthesized via iridium-catalyzed asymmetric amination of allyl acetates, achieving 98% yield and 95% enantiomeric excess (ee) .
- 7-(4-Methylbenzenesulfonyl)-2-oxa-7-azaspiro[3.5]nonane: Produced via sulfonylation of diols with methanesulfonyl chloride (73% yield) .
Physicochemical Properties
Biological Activity
Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate;hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and comparative analyses with similar compounds.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- CAS Number : 1785522-54-4
- IUPAC Name : tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate
The biological activity of Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate is primarily attributed to its interaction with specific receptors and enzymes in biological pathways. The compound may modulate various cellular processes by binding to target proteins, which can influence signaling pathways involved in disease mechanisms.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, research has shown that certain analogs demonstrate potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The effective concentration (EC50) for some derivatives was found to be below 0.03 μM, indicating strong efficacy in vitro against this pathogen .
Cytotoxicity Studies
Cytotoxicity assessments reveal that while some derivatives show promising anti-parasitic activity, they also exhibit varying degrees of cytotoxic effects on human liver cells (HepG2). The selectivity index (SI), which compares the effective dose against the toxic dose, is crucial for evaluating the safety profile of these compounds . For example, a derivative with an EC50 of 0.03 μM against T. brucei had a HepG2 TC50 greater than 30 μM, suggesting a favorable therapeutic window.
Comparative Analysis
| Compound Name | CAS Number | Molecular Weight | Antimicrobial Activity (EC50) | Cytotoxicity (HepG2 TC50) |
|---|---|---|---|---|
| Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate | 1785522-54-4 | 226.32 g/mol | <0.03 μM | >30 μM |
| Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | 23282813 | 226.32 g/mol | <0.05 μM | >40 μM |
This table illustrates the comparative biological activities of Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate against similar compounds, highlighting its potential as a lead compound for further development.
Case Studies
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Case Study on Anti-Trypanosomal Activity :
A study evaluated the efficacy of Tert-butyl 4,7-diazaspiro[2.6]nonane derivatives in mouse models infected with T. brucei. The results indicated that compounds with specific structural modifications exhibited improved survival rates and reduced parasitemia compared to controls . -
Safety Profile Assessment :
In another investigation focusing on the safety profile of these compounds, researchers conducted acute toxicity tests in rodents. The findings suggested that doses up to 100 mg/kg did not result in significant adverse effects, supporting the potential for therapeutic applications .
Q & A
Q. How can researchers optimize the synthesis of tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate hydrochloride to improve yield and purity?
Methodological Answer:
- Key Parameters : Temperature (typically 0–25°C), pH (controlled acidic conditions for HCl salt formation), and solvent choice (e.g., dichloromethane or THF) are critical .
- Purification : Use recrystallization in ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the hydrochloride salt .
- Scalability : For industrial-scale synthesis, continuous flow reactors are recommended to maintain reaction consistency and reduce side products .
Q. What analytical techniques are most reliable for characterizing tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate hydrochloride?
Methodological Answer:
- Structural Confirmation :
- NMR : H and C NMR to confirm spirocyclic structure and tert-butyl group integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (262.77 g/mol) and chloride adduct formation .
- Purity Assessment : HPLC with UV detection (λ = 210–254 nm) and a C18 column, using acetonitrile/water mobile phases .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in biological assays?
Methodological Answer:
- Solubility : The hydrochloride salt enhances aqueous solubility (tested in PBS buffer at pH 7.4) compared to the free base, making it suitable for in vitro assays .
- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation. Use LC-MS to identify degradation products (e.g., tert-butyl group hydrolysis) .
Advanced Research Questions
Q. How can contradictory data on the compound’s antimicrobial activity (e.g., EC50 variability) be resolved?
Methodological Answer:
- Dose-Response Assays : Standardize testing using CLSI guidelines with E. coli (ATCC 25922) and S. aureus (ATCC 29213), ensuring consistent inoculum size (~1×10 CFU/mL) .
- Structural Analog Comparison : Compare EC50 values with structurally similar diazaspiro compounds (Table 1) to identify structure-activity relationships (SARs) .
Q. Table 1: Comparative Antimicrobial Activity
| Compound | EC50 (μM) | Cytotoxicity (HepG2 TC50, μM) |
|---|---|---|
| Target compound (CAS 2305255-22-3) | <0.03 | >30 |
| tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | <0.05 | >40 |
| Source: Adapted from |
Q. What computational strategies are effective for predicting the compound’s blood-brain barrier (BBB) permeability in neurodegenerative drug design?
Methodological Answer:
- In Silico Modeling : Use Schrödinger’s QikProp to calculate logBB values (target > −1.0 for BBB penetration). Validate with MDCK cell permeability assays .
- Molecular Dynamics (MD) : Simulate interactions with P-glycoprotein (P-gp) to assess efflux potential, using CHARMM force fields and NAMD software .
Q. How can researchers address conflicting enzyme inhibition data (e.g., IC50 variability across kinase assays)?
Methodological Answer:
- Assay Standardization : Use recombinant kinases (e.g., CDK2, MAPK1) with ATP concentrations near K_m values. Include control inhibitors (e.g., staurosporine) .
- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition modes .
Experimental Design and Data Contradiction Analysis
Q. What experimental controls are critical when evaluating the compound’s cytotoxicity in cancer cell lines?
Methodological Answer:
- Controls :
- Positive Control : Doxorubicin (IC50 = 0.1–1 μM in HepG2).
- Solvent Control : DMSO concentration ≤0.1% to avoid solvent toxicity .
- Endpoint Assays : Use MTT and ATP-lite assays in parallel to cross-validate viability results .
Q. How should researchers design studies to reconcile discrepancies in spirocyclic ring reactivity under oxidative vs. reductive conditions?
Methodological Answer:
- Reaction Optimization :
- Oxidation : Test with mCPBA (meta-chloroperbenzoic acid) in DCM at −20°C to prevent over-oxidation .
- Reduction : Use NaBH4 in methanol at 0°C for selective reduction of imine groups .
- Mechanistic Probes : Employ O labeling or deuterium exchange experiments to track reaction pathways .
Methodological Recommendations for Industrial Collaboration
Q. What protocols ensure batch-to-batch consistency during technology transfer from academia to industry?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
